molecular formula C7H7N3O B2567340 4-Ethynyl-1-methylpyrazole-3-carboxamide CAS No. 2408974-77-4

4-Ethynyl-1-methylpyrazole-3-carboxamide

Cat. No.: B2567340
CAS No.: 2408974-77-4
M. Wt: 149.153
InChI Key: KWRUGKSPJYQSFK-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpyrazole-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes an ethynyl group attached to a pyrazole ring, making it a valuable compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methylpyrazole-3-carboxamide typically involves the reaction of 1-methylpyrazole-3-carboxamide with an ethynylating agent under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynyl-1-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The ethynyl group allows the compound to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethynyl-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRUGKSPJYQSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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